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Compound of Interest

Compound Name: Pomalidomide 4'-PEG6-azide

Cat. No.: B12379348 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of Pomalidomide 4'-PEG6-azide, a

crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs).

Designed for researchers, scientists, and drug development professionals, this document

details the chemical structure, properties, synthesis, and application of this versatile molecule

in targeted protein degradation.

Core Chemical Properties and Structure
Pomalidomide 4'-PEG6-azide is a functionalized ligand for the Cereblon (CRBN) E3 ubiquitin

ligase. It incorporates the immunomodulatory drug (IMiD) pomalidomide, a six-unit polyethylene

glycol (PEG) linker, and a terminal azide group. This azide functionality allows for facile

conjugation to a target protein-binding ligand (warhead) via copper-catalyzed or strain-

promoted alkyne-azide cycloaddition, commonly known as "click chemistry."

The pomalidomide moiety serves to recruit the CRBN E3 ligase, a key component of the

ubiquitin-proteasome system. By bringing a target protein into proximity with the E3 ligase, the

resulting PROTAC can induce the ubiquitination and subsequent degradation of the target

protein.

Chemical Structure:
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Caption: General structure of Pomalidomide 4'-PEG6-azide.

Table 1: Chemical Properties of Pomalidomide 4'-PEG6-azide

Property Value

Molecular Formula C₂₇H₃₈N₆O₁₀

Molecular Weight 606.63 g/mol

CAS Number 2624181-62-8

Appearance Solid

Purity ≥95%

Storage Store at -20°C

SMILES

O=C1N(C(C2=C1C=CC=C2NCCOCCOCCOCC

OCCOCCOCCN=[N+]=

[N-])=O)C(C(N3)=O)CCC3=O

Mechanism of Action in PROTACs
The pomalidomide component of the PROTAC binds to the CRBN substrate receptor of the

CRL4-CRBN E3 ubiquitin ligase complex. This binding event, in conjunction with the warhead

binding to the target protein, leads to the formation of a ternary complex (Target Protein-

PROTAC-CRBN). This induced proximity facilitates the transfer of ubiquitin from an E2

conjugating enzyme to lysine residues on the surface of the target protein. The resulting

polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
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PROTAC-mediated Protein Degradation
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Caption: PROTAC mechanism of action.

Experimental Protocols
Synthesis of Pomalidomide 4'-PEG6-azide
A detailed synthesis protocol for Pomalidomide 4'-PEG6-azide (referred to as compound 33e)

is described in the study by Lailiang Qu, et al. in the European Journal of Medicinal Chemistry

(2021, 226, 113889). The synthesis involves the reaction of pomalidomide with a PEGylated

linker containing a terminal azide group. Researchers should refer to the supplementary
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information of this publication for the full experimental details, including reaction conditions,

purification, and characterization data.

PROTAC Synthesis via Click Chemistry
The azide-functionalized Pomalidomide 4'-PEG6-azide can be readily conjugated to an

alkyne-containing target protein ligand (warhead) using a copper(I)-catalyzed azide-alkyne

cycloaddition (CuAAC) reaction.

General Protocol:

Dissolve the alkyne-functionalized warhead (1.0 eq) and Pomalidomide 4'-PEG6-azide
(1.0-1.2 eq) in a suitable solvent such as a mixture of DMSO and water.

Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 eq), and a reducing

agent, like sodium ascorbate (0.2 eq).

Stir the reaction mixture at room temperature for 4-24 hours.

Monitor the reaction progress by LC-MS.

Upon completion, purify the PROTAC using preparative HPLC.
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PROTAC Synthesis Workflow
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Caption: PROTAC synthesis workflow via click chemistry.

Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with a

PROTAC.

Materials:

Cell line expressing the target protein

PROTAC compound

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibody against the target protein
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Primary antibody against a loading control (e.g., GAPDH, β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Seed cells and allow them to adhere overnight.

Treat cells with varying concentrations of the PROTAC for a desired time (e.g., 24 hours).

Lyse the cells and quantify the protein concentration.

Perform SDS-PAGE and transfer the proteins to a membrane.

Incubate the membrane with the primary antibody for the target protein and the loading

control.

Incubate with the HRP-conjugated secondary antibody.

Detect the chemiluminescent signal and quantify the band intensities.

Normalize the target protein levels to the loading control and calculate the percentage of

degradation relative to the vehicle control.

Application and Quantitative Data
Pomalidomide 4'-PEG6-azide has been successfully used to generate potent and selective

PROTACs. A notable example is the GSK3 degrader, PT-65, as described by Lailiang Qu, et al.

This PROTAC was synthesized by conjugating Pomalidomide 4'-PEG6-azide with a GSK3

inhibitor.

Table 2: Quantitative Data for PT-65 (GSK3 PROTAC Degrader)
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Parameter Target Cell Line Value Reference

DC₅₀ GSK3α SH-SY5Y 28.3 nM [1]

DC₅₀ GSK3β SH-SY5Y 34.2 nM [1]

K_d_ (PROTAC

to Target)
GSK3β - 12.41 nM [1]

DC₅₀: Half-maximal degradation concentration. K_d_: Dissociation constant.

These data demonstrate the utility of Pomalidomide 4'-PEG6-azide in constructing highly

effective PROTACs capable of inducing potent degradation of their target proteins.

Conclusion
Pomalidomide 4'-PEG6-azide is a valuable and versatile tool for the development of

PROTACs. Its well-defined structure, ease of conjugation via click chemistry, and proven ability

to effectively recruit the CRBN E3 ligase make it an attractive choice for researchers in the field

of targeted protein degradation. The quantitative data from studies utilizing this building block

underscore its potential in creating highly potent and selective protein degraders for therapeutic

applications.

References: [1] Qu, L., et al. (2021). Discovery of PT-65 as a highly potent and selective

Proteolysis-targeting chimera degrader of GSK3 for treating Alzheimer's disease. European

Journal of Medicinal Chemistry, 226, 113889.[1][2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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